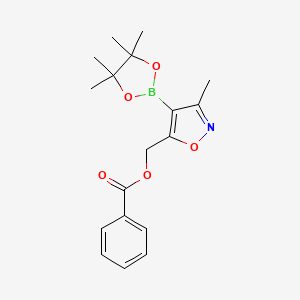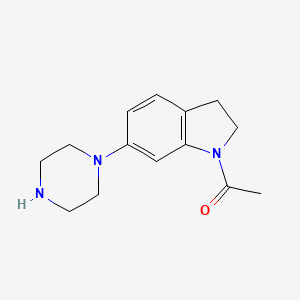
1-(6-(Piperazin-1-yl)indolin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2,3-Dihydro-6-(1-piperazinyl)-1H-indol-1-yl]ethanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a piperazine moiety, which is often associated with various pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The piperazine group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1-[2,3-Dihydro-6-(1-piperazinyl)-1H-indol-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like alkyl halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1-[2,3-Dihydro-6-(1-piperazinyl)-1H-indol-1-yl]ethanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine group may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its pharmacological effects .
類似化合物との比較
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine group and exhibits similar biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: An indole derivative with antiviral properties.
Uniqueness
1-[2,3-Dihydro-6-(1-piperazinyl)-1H-indol-1-yl]ethanone is unique due to its specific combination of the indole and piperazine moieties, which confer distinct pharmacological properties
特性
分子式 |
C14H19N3O |
|---|---|
分子量 |
245.32 g/mol |
IUPAC名 |
1-(6-piperazin-1-yl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C14H19N3O/c1-11(18)17-7-4-12-2-3-13(10-14(12)17)16-8-5-15-6-9-16/h2-3,10,15H,4-9H2,1H3 |
InChIキー |
LNRCAHQXXTWOGC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)N3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


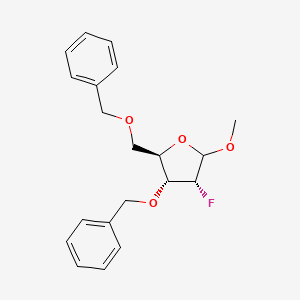
![Methyl 4'-(acetylamino)[1,1'-biphenyl]-3-carboxylate](/img/structure/B13921108.png)


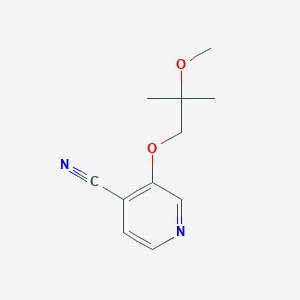
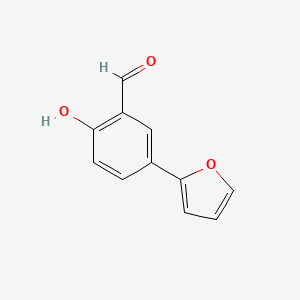

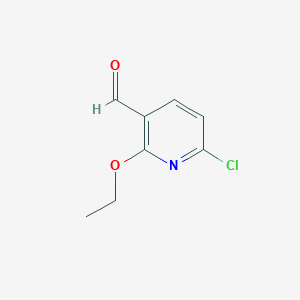

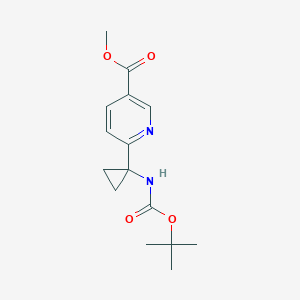
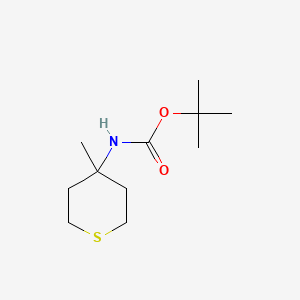
![Ethyl 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13921161.png)
